9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one
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Overview
Description
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety and a nitrophenyl sulfanyl group. Its intricate molecular arrangement allows it to participate in diverse chemical reactions and exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety and the introduction of the nitrophenyl sulfanyl group. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitrophenyl group, leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, making it a potential candidate for drug development.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. These interactions are mediated by the compound’s unique structural features, which allow it to form specific bonds and interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and nucleoside analogs, such as:
- 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-amino-1H-purin-6-one
Uniqueness
What sets 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one apart is its nitrophenyl sulfanyl group, which imparts unique chemical and biological properties. This group enhances the compound’s reactivity and allows it to participate in a broader range of chemical reactions, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C16H16N6O7S |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one |
InChI |
InChI=1S/C16H16N6O7S/c23-5-8-11(24)12(25)15(29-8)21-6-17-10-13(21)18-16(19-14(10)26)20-30-9-4-2-1-3-7(9)22(27)28/h1-4,6,8,11-12,15,23-25H,5H2,(H2,18,19,20,26)/t8-,11-,12-,15-/m1/s1 |
InChI Key |
UZGJXGLKMIHNAM-PMXXHBEXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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